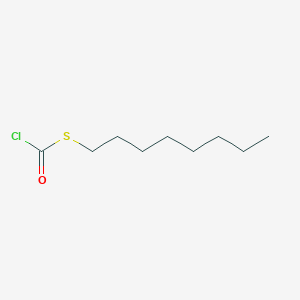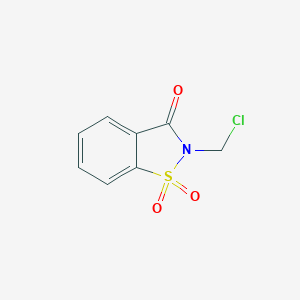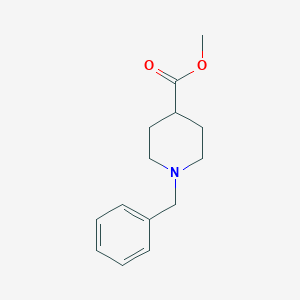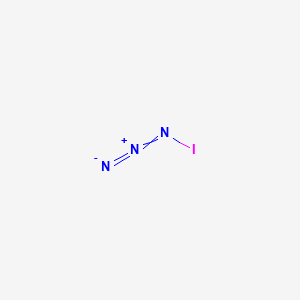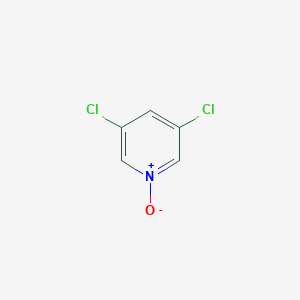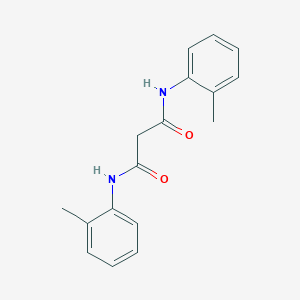![molecular formula C9H6N2OS2 B078952 6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one CAS No. 13399-21-8](/img/structure/B78952.png)
6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one is a heterocyclic compound that has been studied for its potential applications in various fields of research. This compound has a unique structure that makes it an interesting subject for scientific investigation.
Wissenschaftliche Forschungsanwendungen
6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one has been studied for its potential applications in various fields of research. It has been shown to have anticancer activity, antimicrobial activity, and antiviral activity. It has also been investigated for its potential as a fluorescent probe and a photosensitizer.
Wirkmechanismus
The mechanism of action of 6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one is not fully understood. However, it has been shown to interact with DNA and inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemische Und Physiologische Effekte
6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and disrupt the cell cycle. It has also been shown to have a low toxicity profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one in lab experiments is its broad range of potential applications. It has been shown to have activity against a variety of cancer cell lines, bacteria, and viruses. Another advantage is its low toxicity profile, which makes it a safer alternative to other compounds with similar activity. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are many future directions for research on 6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one. Some potential areas of investigation include:
1. Further studies on the mechanism of action to optimize its use in lab experiments.
2. Investigation of its potential as a fluorescent probe and photosensitizer.
3. Investigation of its potential as a therapeutic agent for viral infections.
4. Investigation of its potential as a therapeutic agent for bacterial infections.
5. Investigation of its potential as a therapeutic agent for other types of cancer.
6. Investigation of its potential as a therapeutic agent for autoimmune diseases.
In conclusion, 6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one is a heterocyclic compound that has shown potential for a range of scientific research applications. Its unique structure and low toxicity profile make it an interesting subject for investigation. Further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Synthesemethoden
The synthesis of 6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of potassium carbonate in dimethylformamide. The reaction yields the desired compound in good yield and purity. This method has been optimized to produce large quantities of the compound for research purposes.
Eigenschaften
CAS-Nummer |
13399-21-8 |
|---|---|
Produktname |
6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one |
Molekularformel |
C9H6N2OS2 |
Molekulargewicht |
222.3 g/mol |
IUPAC-Name |
6H-[1,3]thiazolo[4,5-h][1,4]benzothiazin-7-one |
InChI |
InChI=1S/C9H6N2OS2/c12-7-3-13-9-6(11-7)2-1-5-8(9)14-4-10-5/h1-2,4H,3H2,(H,11,12) |
InChI-Schlüssel |
QRKJPBXAQZMKRJ-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(S1)C3=C(C=C2)N=CS3 |
Kanonische SMILES |
C1C(=O)NC2=C(S1)C3=C(C=C2)N=CS3 |
Synonyme |
6H-Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one(7CI,8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



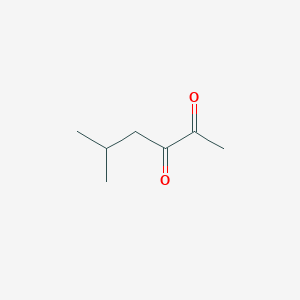

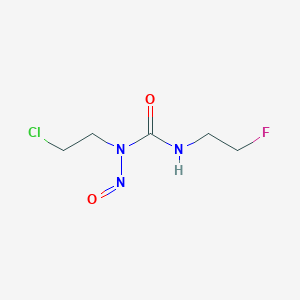
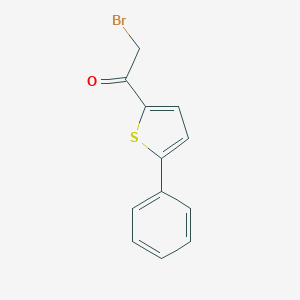
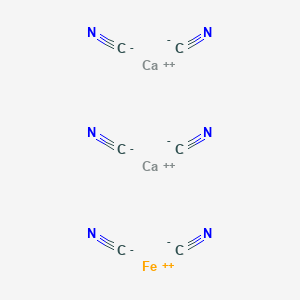
![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)
